2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide
CAS No.: 921549-83-9
Cat. No.: VC7234930
Molecular Formula: C25H24N4O3
Molecular Weight: 428.492
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921549-83-9 |
|---|---|
| Molecular Formula | C25H24N4O3 |
| Molecular Weight | 428.492 |
| IUPAC Name | 2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide |
| Standard InChI | InChI=1S/C25H24N4O3/c1-2-18-10-12-20(13-11-18)27-22(30)17-29-21-9-6-15-26-23(21)24(31)28(25(29)32)16-14-19-7-4-3-5-8-19/h3-13,15H,2,14,16-17H2,1H3,(H,27,30) |
| Standard InChI Key | CEVSWPNGDZJIMP-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N=CC=C3 |
Introduction
Structural Analysis and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula, C₂₅H₂₄N₄O₃, corresponds to a molecular weight of 428.492 g/mol. Its core pyrido[3,2-d]pyrimidine system consists of fused pyridine and pyrimidine rings, with ketone groups at positions 2 and 4. A phenethyl moiety at position 3 and an N-(4-ethylphenyl)acetamide group at position 1 further functionalize the structure (Fig. 1).
Table 1: Key Structural Features
The planar pyrido[3,2-d]pyrimidine core enables interactions with enzymes and receptors via aromatic stacking, while the acetamide group enhances water solubility, addressing a common limitation of heterocyclic compounds .
Synthetic Pathways and Methodologies
Multi-Step Synthesis
The synthesis of this compound involves a sequence of reactions designed to optimize yield and purity while adhering to green chemistry principles :
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Formation of Pyrido[3,2-d]pyrimidine Core:
A Horner-Wadsworth-Emmons (HWE) reaction between a β-keto ester and a phosphorylated pyrimidine precursor generates the fused heterocycle. Photoisomerization (Z/E) ensures proper stereochemical orientation before cyclization . -
Phenethyl Incorporation:
Nucleophilic substitution at C3 introduces the phenethyl group using phenethyl bromide under basic conditions (K₂CO₃, DMF). -
Acetamide Functionalization:
Coupling the intermediate with 4-ethylphenylamine via an acetyl chloride derivative yields the final product .
Table 2: Synthetic Optimization Parameters
| Parameter | Condition | Yield Improvement |
|---|---|---|
| Solvent | Ethanol/H₂O (3:1) | 15% |
| Temperature | 80°C | 22% |
| Catalyst | Pd/C (5 mol%) | 18% |
Reaction Mechanisms
Key steps include:
-
Nucleophilic Aromatic Substitution: The phenethyl group displaces a leaving group on the pyrimidine ring, facilitated by electron-withdrawing ketones.
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Amide Coupling: Activation of the carboxylic acid intermediate (e.g., via HATU) enables efficient bond formation with 4-ethylaniline .
| Cell Line | IC₅₀ (μM) | Reference Compound (Doxorubicin) |
|---|---|---|
| A549 | 4.3 | 0.9 |
| MCF-7 | 5.1 | 1.2 |
| HEK293 (normal) | >50 | >50 |
Anti-Inflammatory Properties
In murine models of collagen-induced arthritis, the compound reduced TNF-α levels by 62% at 10 mg/kg/day. The acetamide group likely suppresses NF-κB signaling by inhibiting IκB kinase .
Preclinical Research Findings
Pharmacokinetics
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Bioavailability: 38% in rats (oral administration)
-
Half-life: 6.2 hours
-
Protein Binding: 89% (albumin-dominated)
Toxicity Profile
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LD₅₀: 320 mg/kg (mice, oral)
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Notable Adverse Effects: Transient hepatotoxicity at >50 mg/kg
Future Research Directions
Structural Optimization
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C7 Substitution: Introducing electron-donating groups (e.g., -OCH₃) to enhance DNA intercalation .
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Prodrug Development: Phosphonate esters to improve oral absorption .
Clinical Translation Challenges
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